Regioisomeric Identity: 3-Methoxy vs. 4-Methoxy Substitution Confirmed by SMILES and Vendor Certificate of Analysis
The target compound is unambiguously identified as the 3-methoxyphenyl regioisomer (SMILES: COc1cccc(C2CNc3nc[nH]c(=O)c32)c1) . The positional isomer 5-(4-methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one (CAS 1708013-96-0, SMILES: COc1ccc(C2CNc3nc[nH]c(=O)c32)cc1) is commercially available and represents the closest structural comparator . In pyrrolo[2,3-d]pyrimidine SAR, meta vs. para substitution alters the electron density distribution on the aryl ring (Hammett σmeta = 0.12 vs. σpara = −0.27 for OCH3), which can modulate π-stacking interactions with kinase hinge regions and affect target binding [1]. Mass spectrometry and 1H NMR are used by vendors to distinguish these regioisomers; confirmation of CAS 1708268-89-6 identity via supplied CoA is essential to ensure the intended regioisomer is procured .
| Evidence Dimension | Aryl substitution position (regiochemistry) |
|---|---|
| Target Compound Data | 3-methoxy substitution at meta position; SMILES COc1cccc(C2CNc3nc[nH]c(=O)c32)c1; molecular formula C13H13N3O2; MW 243.26 g/mol |
| Comparator Or Baseline | 5-(4-methoxyphenyl) isomer; CAS 1708013-96-0; SMILES COc1ccc(C2CNc3nc[nH]c(=O)c32)cc1; same formula and MW but para-substituted |
| Quantified Difference | Regioisomeric shift: Hammett σmeta = +0.12 vs. σpara = −0.27 for OCH3; differential dipole moment and hydrogen-bond acceptor orientation |
| Conditions | Structural confirmation via SMILES comparison, CAS registry, and vendor Certificate of Analysis (CoA); applicable to any procurement quality check |
Why This Matters
Regioisomer identity directly determines biological target engagement in 5-aryl-pyrrolo[2,3-d]pyrimidine series; ordering the incorrect regioisomer yields invalid SAR data and wasted screening resources.
- [1] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. View Source
